molecular formula C6H5ClO3 B1202319 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one CAS No. 7559-81-1

2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one

Cat. No.: B1202319
CAS No.: 7559-81-1
M. Wt: 160.55 g/mol
InChI Key: WSVIQCQIJLDTEK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one is a heterocyclic organic compound with a pyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one typically involves the chloromethylation of 5-hydroxy-4H-pyran-4-one. This can be achieved using reagents such as formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride . The reaction conditions usually require an acidic environment to facilitate the chloromethylation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and precise control of temperature and pH to maintain the efficiency of the chloromethylation reaction.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of 2-(Chloromethyl)-5-oxo-4H-pyran-4-one.

    Reduction: Formation of 2-(Methyl)-5-hydroxy-4H-pyran-4-one.

    Substitution: Formation of various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-4H-pyran-4-one: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    5-Hydroxy-4H-pyran-4-one: Lacks the chloromethyl group, which may limit its applications in certain chemical reactions.

Uniqueness

2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one is unique due to the presence of both the chloromethyl and hydroxyl groups, which provide a combination of reactivity and potential biological activity not found in similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(chloromethyl)-5-hydroxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO3/c7-2-4-1-5(8)6(9)3-10-4/h1,3,9H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVIQCQIJLDTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C(C1=O)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064741
Record name 4H-Pyran-4-one, 2-(chloromethyl)-5-hydroxy-
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Molecular Weight

160.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7559-81-1
Record name Chlorokojic acid
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Record name Chlorokojic acid
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Record name 4H-Pyran-4-one, 2-(chloromethyl)-5-hydroxy-
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Record name 4H-Pyran-4-one, 2-(chloromethyl)-5-hydroxy-
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Record name 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one
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Record name CHLOROKOJIC ACID
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Synthesis routes and methods I

Procedure details

50 g(351.8 mmol) of kojic acid was dissolved in 250 ml of N,N-dimethylformamide. The resulting solution was cooled in a ice bath of 10° C. and 30 ml(411.3 mmole) of thionyl chloride was added dropwise thereto. The mixture was stirred at a room temperature for 2 hours and 2000 ml of ice water was added. The precipitates were filtered and dissolved into 1000 ml of ethyl acetate. The reaction product was dried over magnesium sulfate, decolored with active charcoal and filtered. The filtrate was concentrated and hexane was added to give crystals, which was then dried under vacuum to give 37.5 g(66.83%) of the desired chlorokojic acid as a yellow solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2000 mL
Type
reactant
Reaction Step Three
Yield
66.83%

Synthesis routes and methods II

Procedure details

A 2-liter 3-neck round bottom flask was equipped with a mechanical stirrer. The flask was charged with kojic acid (0.25 kg, 1.759 mol) and 750 ml acetonitrile at 0° C. The kojic acid was insoluble in acetonitrile and stayed as a suspension. Thionyl chloride (140 ml, 1.919 mol) was added dropwise via a dropping funnel at ice bath temperature. The solid slowly dissolved to give a red clear solution. After 15 minutes, a white solid appeared. After 3 hrs at 0° C., the insoluble solid was filtered. The solid was filtered by suction filtration. The solid was mixed with water (0.5L) and then filtered. The acetonitrile mother liquor was reduced to 15% of the original volume and filtered. The solid was washed with water (200 ml) and then acetonitrile (50 ml). The combined solid was dried to constant weight (269 g, 95.2% yield). M.p. 166-1680° C. [lit value 166-167° C.]. 1H-NMR (DMSO-d6) δ: 4.66 (s, 2H, CH2Cl), 6.57 (s, 1H, CH), 8.12 (s, 1H, CH), 9.3 (br. s, 1H, OH).
Quantity
0.25 kg
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
95.2%

Synthesis routes and methods III

Procedure details

To a stirred solution of 5-hydroxy-2-hydroxymethyl-pyran-4-one (1) (100.0 g, 703.68 mmol) in dichloromethane (750 mL) was added SOCl2 (102.0 mL) very slowly and the reaction mixture was stirred at room temperature for 16 h. After completion of the reaction, the solvent was evaporated to remove volatile compounds under reduced pressure to get a crude compound. It was then purified by hexane wash to get 2-chloromethyl-5-hydroxy-pyran-4-one (2) (70.0 g, 61.96%) as an off white solid.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
102 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one
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Reactant of Route 6
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Customer
Q & A

Q1: What are the structural characteristics of chlorokojic acid and how does its structure relate to its potential biological activities?

A1: Chlorokojic acid (molecular formula: C6H5ClO3, molecular weight: 160.55 g/mol) is a derivative of kojic acid, a natural product with diverse biological activities. The key structural difference lies in the presence of a chlorine atom at the 2-methyl position in chlorokojic acid . This seemingly minor alteration significantly influences the reactivity and potential biological interactions of the molecule.

Q2: Can you provide an example of how the structure of chlorokojic acid has been modified to explore its potential for specific applications?

A2: Researchers have investigated chlorokojic acid's potential as a precursor for GABA mimetic agents, which are compounds that mimic the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain . Specifically, chlorokojic acid has been utilized to synthesize precursors for the cyclic carboxyl equivalents of GABA. This involved a series of reactions, including glucosidation and 1,3-dipolar cycloaddition, to introduce specific functional groups that resemble those found in GABA mimetics. This approach highlights how the reactive chlorine atom in chlorokojic acid can be leveraged to build more complex molecules with potential therapeutic applications.

Q3: Beyond its use as a synthetic building block, have any direct biological activities been reported for chlorokojic acid itself?

A3: Yes, chlorokojic acid and its derivatives have shown promising results in anticonvulsant and antimicrobial screenings . Researchers synthesized a series of Mannich bases of chlorokojic acid and evaluated their biological activities. One derivative, compound 13 in their study, demonstrated efficacy in a subcutaneous pentylenetetrazole (scPTZ)-induced seizure test, a standard model for identifying potential anticonvulsant compounds.

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